

Decamethoxin CAS number and chemical nomenclature

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Compound of Interest

Compound Name: *Decamethoxin*

Cat. No.: *B607030*

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An In-depth Technical Guide to **Decamethoxin**: Chemical Identity, Antimicrobial Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of **decamethoxin**, a quaternary ammonium compound with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical nomenclature, mechanism of action, antimicrobial efficacy, and relevant experimental methodologies.

Chemical Identification and Nomenclature

Decamethoxin is a cationic gemini surfactant, a class of compounds characterized by two quaternary ammonium salt moieties separated by a spacer.^{[1][2]} Its chemical identity is established by its CAS number and various systematic and common names.

Table 1: Chemical Identifiers for **Decamethoxin**

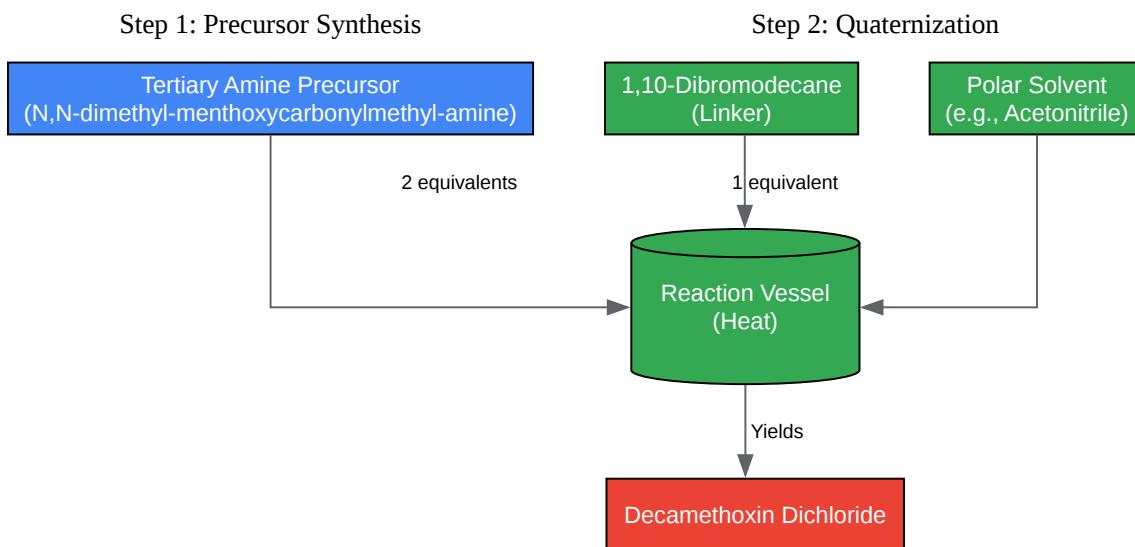
Identifier Type	Value
Primary CAS Number	38146-42-8 [3]
Deprecated CAS Numbers	11103-59-6, 32726-24-2, 61192-62-9 [3]
IUPAC Name	10-[dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2-oxoethyl]azanium dichloride [3]
Other Chemical Names	1,10-Decanediaminium, N,N,N',N'-tetramethyl-N,N'-bis[2-[[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, dichloride
DECAMETHYLENE-1,10-BIS(DIMETHYLARBOMENTHOXYMETHYLMONIUM) DICHLORIDE [3]	
Molecular Formula	C ₃₈ H ₇₄ Cl ₂ N ₂ O ₄ [3]
Molecular Weight	693.9 g/mol [3]
Common Synonyms	Decamethoxine, Dekametoksin, Septefril, Decasan [3]

Plausible Synthetic Pathway

While a specific, detailed protocol for the synthesis of **decamethoxin** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from the general synthesis of analogous bis-quaternary ammonium compounds. The synthesis of similar compounds, such as polymethylene- α,ω -bis(N,N-dimethyl-N-dodecylammonium bromides), is achieved by reacting a tertiary amine with a dihaloalkane.

The proposed synthesis for **decamethoxin** would therefore involve a bimolecular nucleophilic substitution (SN₂) reaction. The key steps would be:

- Synthesis of the Tertiary Amine Precursor: Preparation of N,N-dimethyl-2-(((1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl)oxy)ethan-1-amine.
- Quaternization Reaction: Reacting two equivalents of the tertiary amine precursor with one equivalent of 1,10-dibromodecane. The long decamethylene chain acts as the spacer linking the two quaternary ammonium heads.



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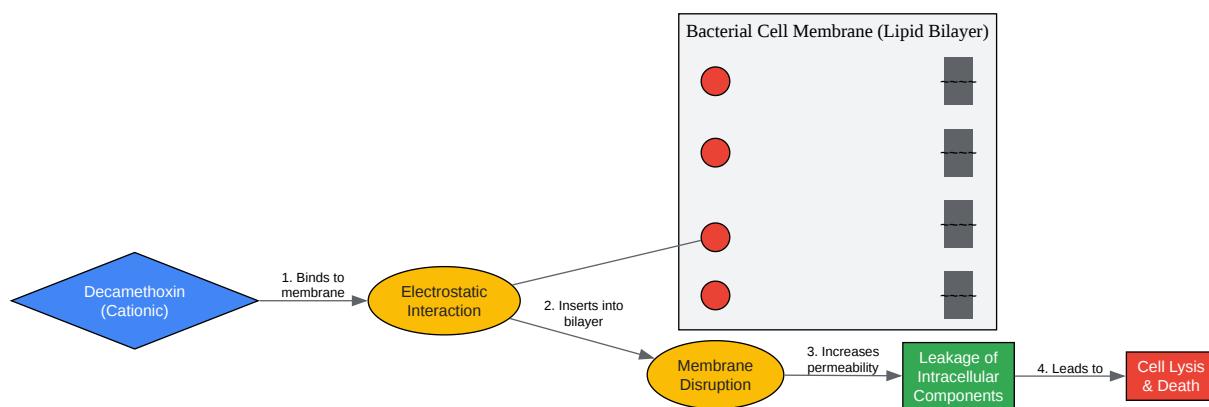
Caption: Plausible synthetic workflow for **Decamethoxin**.

Mechanism of Action

Decamethoxin exerts its potent antimicrobial effects primarily by disrupting the physical integrity of the microbial cell membrane.^{[2][4]} As a cationic surfactant, its positively charged quaternary ammonium groups interact with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.

This interaction leads to the following events:

- Membrane Permeabilization: The hydrophobic portions of the **decamethoxin** molecule penetrate the lipid bilayer, disorganizing its structure and leading to increased permeability. [4]
- Leakage of Cellular Contents: The loss of membrane integrity allows for the outflow of essential low-molecular-weight intracellular components, such as ions (K⁺), metabolites, and nucleic acids (indicated by loss of compounds absorbing at 260 nm).[4]
- Inhibition of Enzyme Activity: Disruption of the membrane also leads to the inhibition of membrane-bound enzymes, such as dehydrogenases, which are crucial for cellular respiration.[4]
- Cell Lysis: At sufficient concentrations, the extensive damage to the cell envelope results in complete cell lysis and death.[4]



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Caption: Mechanism of action of **Decamethoxin** on the bacterial cell membrane.

Quantitative Antimicrobial Activity

Decamethoxin demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi (including *Candida* species), protozoa, and viruses.^[2] Its efficacy is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBcC).

Table 2: Anti-Staphylococcal Activity of **Decamethoxin**^[5]

Microorganism	Parameter	Concentration (μ g/mL)
S. aureus (Clinical Strains, n=130)	MIC	1.27 \pm 0.25
MBcC		2.84 \pm 0.48
S. aureus 209 (at pH 6.0)	MIC	> 0.97
MBcC		1.95
S. aureus 209 (at pH 7.2)	MIC	\leq 0.12
MBcC		0.24

Note: MIC is the lowest concentration that inhibits visible growth; MBcC is the lowest concentration that results in microbial death.

Beyond direct killing, **decamethoxin** also interferes with bacterial virulence factors, such as adhesion and biofilm formation.

Table 3: Effect of Sub-Inhibitory **Decamethoxin** on *Streptococcus mitis*

Condition	Parameter	Result	Fold Change
Control (No Antiseptic)	Microbial Adhesion Index (MIA)	8.55 ± 0.82	N/A
Decamethoxin (0.23 $\mu\text{g/mL}$)	Microbial Adhesion Index (MIA)	Decreased	1.3x decrease
Control (No Antiseptic)	Biofilm Formation (Optical Density)	Medium	N/A
Decamethoxin (0.23 $\mu\text{g/mL}$)	Biofilm Formation (Optical Density)	Low	2.3x decrease

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of **decamethoxin**.

Determination of MIC and MBcC (Serial Broth Dilution)

This protocol is adapted from standard serial dilution techniques to determine the bacteriostatic and bactericidal activity of **decamethoxin**.^{[5][6]}

- Preparation of **Decamethoxin** Stock: Prepare a concentrated stock solution of **decamethoxin** in an appropriate solvent (e.g., sterile deionized water or DMSO).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **decamethoxin** stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 μL .
- Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Inoculation: Add 100 μL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 μL . Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **decamethoxin** in which there is no visible turbidity (growth).
- MBcC Determination: To determine the MBcC, take a 10-100 µL aliquot from each well that showed no visible growth and plate it onto a solid nutrient agar (e.g., Tryptic Soy Agar).
- Incubation and Analysis: Incubate the agar plates at 37°C for 24 hours. The MBcC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.

Assessment of Anti-Adhesion Properties (Erythrocyte Agglutination Assay)

This method, based on the V.I. Brillis technique, assesses the ability of a sub-inhibitory concentration of **decamethoxin** to prevent bacterial adhesion to a model cell surface.

- Culture Preparation: Grow the test bacteria (e.g., *S. mitis*) overnight in a suitable broth, both with and without a sub-inhibitory concentration (e.g., 1/4 MIC) of **decamethoxin**.
- Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs, e.g., blood group O) and wash them three times in a buffered saline solution. Resuspend the RBCs to a final concentration of 1×10^8 cells/mL.
- Adhesion Assay: On a clean glass slide, mix one drop of the bacterial culture (either control or **decamethoxin**-treated) with one drop of the RBC suspension.
- Incubation: Place the slide in a humid chamber and incubate at 37°C for 30 minutes.
- Fixing and Staining: After incubation, allow the slide to air dry. Fix the cells with 95% ethanol for 10 minutes and then perform a Gram stain.
- Microscopic Analysis: Using a light microscope, count the number of bacteria adhering to at least 25-50 erythrocytes. Calculate the Microbial Adhesion Index (MIA) by dividing the total number of adhered bacteria by the total number of erythrocytes counted. A lower MIA in the **decamethoxin**-treated group indicates anti-adhesive activity.

Biofilm Formation Assay (Microtiter Plate Test)

This protocol, based on the method by G.D. Christensen, quantifies the effect of **decamethoxin** on the formation of biofilms on a polystyrene surface.

- Inoculum Preparation: Prepare a standardized bacterial suspension in a nutrient-rich broth (e.g., TSB supplemented with glucose).
- Plate Preparation: Add 180 μ L of the bacterial suspension to the wells of a flat-bottomed 96-well polystyrene plate.
- Treatment: Add 20 μ L of a sub-inhibitory concentration of **decamethoxin** to the test wells and 20 μ L of sterile broth to the control wells.
- Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
- Washing: After incubation, carefully aspirate the planktonic (free-floating) cells from each well. Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
- Fixation: Add 200 μ L of 99% methanol to each well and let it stand for 15 minutes to fix the biofilms.
- Staining: Aspirate the methanol and allow the plate to air dry. Add 200 μ L of a 0.1% (w/v) crystal violet solution to each well and stain for 15 minutes at room temperature.
- Final Wash and Solubilization: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless. Air dry the plate. Add 200 μ L of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye.
- Quantification: Measure the optical density (OD) of each well at a wavelength of 570-590 nm using a microplate reader. A significant reduction in OD in the **decamethoxin**-treated wells compared to the control indicates inhibition of biofilm formation.

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